1,8-Dibromoanthraquinone
Overview
Description
1,8-Dibromoanthraquinone is a halogenated derivative of anthraquinone, a polycyclic aromatic compound. It is characterized by the presence of two bromine atoms at the 1 and 8 positions of the anthraquinone structure. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including organic synthesis, material science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process typically involves the use of bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 8 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dibromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthraquinone derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthraquinone derivatives.
Reduction Reactions: Reduced forms of anthraquinone with different functional groups.
Oxidation Reactions: Oxidized anthraquinone derivatives.
Scientific Research Applications
1,8-Dibromoanthraquinone has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,8-dibromoanthraquinone involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.
Charge-Transfer Complexes: It can form charge-transfer complexes with other molecules, affecting their electronic properties.
Comparison with Similar Compounds
1,8-Dichloroanthraquinone: Similar in structure but with chlorine atoms instead of bromine.
1,5-Dibromoanthraquinone: Bromine atoms are positioned differently on the anthraquinone structure.
1,4-Dibromoanthraquinone: Another positional isomer with bromine atoms at the 1 and 4 positions.
Uniqueness: 1,8-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
1,8-dibromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCTRBXWWHIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398496 | |
Record name | 1,8-dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38313-16-5 | |
Record name | 1,8-dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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